molecular formula C7H15NO3 B1585656 2-Amino-2-(hydroxymethyl)-4-methylpentanoic acid CAS No. 7522-44-3

2-Amino-2-(hydroxymethyl)-4-methylpentanoic acid

Cat. No. B1585656
CAS RN: 7522-44-3
M. Wt: 161.2 g/mol
InChI Key: UKFHHTGBNYQWFD-UHFFFAOYSA-N
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Description

2-Amino-2-(hydroxymethyl)-4-methylpentanoic acid, also known as Tris or Tris(hydroxymethyl)aminomethane, is an organic compound extensively used in biochemistry and molecular biology as a component of buffer solutions . It contains a primary amine and thus undergoes the reactions associated with typical amines, e.g., condensations with aldehydes .


Synthesis Analysis

The synthesis of 2-Amino-2-(hydroxymethyl)-4-methylpentanoic acid involves catalytic protodeboronation of alkyl boronic esters . Another method involves the reaction of N-Boc-amino ester in hydrochloric acid .


Molecular Structure Analysis

The molecular structure of Tris is represented by the formula (HOCH2)3CNH2 . It has a molar mass of 121.136 g·mol−1 .


Chemical Reactions Analysis

Tris contains a primary amine and thus undergoes the reactions associated with typical amines, e.g., condensations with aldehydes . It also complexes with metal ions in solution .


Physical And Chemical Properties Analysis

Tris appears as a white crystalline powder with a density of 1.328g/cm3 . It has a melting point of >175-176 °C and a boiling point of 219 °C . It is soluble in water (~50 g/100 mL at 25 °C) and has an acidity (pKa) of 8.07 (conjugate acid) .

Scientific Research Applications

Metabolic Disorders

  • A study on glutaric aciduria type II , a metabolic disorder characterized by severe neonatal acidosis and hypoglycemia, identified massive urinary excretion of glutaric and other acids, suggesting a metabolic defect at the level of acyl-CoA compound metabolism (Przyrembel et al., 1976).
  • Research into 2-methyl-3-hydroxybutyryl-CoA dehydrogenase (MHBD) deficiency , an X-linked neurodegenerative disorder affecting isoleucine metabolism, described severe lactic acidosis in males and less severe effects in a female due to skewed X-inactivation (Pérez-Cerdá et al., 2005).
  • A cohort study on classical organic acidurias (methylmalonic aciduria, propionic aciduria, and isovaleric aciduria) provided insights into the long-term neurological outcomes of patients, highlighting significant complications and biochemical markers related to these conditions (Nizon et al., 2013).

Pharmacology and Biochemistry

  • The antiepileptic properties of Gabapentin , chemically related to GABA and potentially to 2-Amino-2-(hydroxymethyl)-1,3-propanediol derivatives, were explored in a study indicating dose-related antiepileptic effects and good tolerability in patients with severe epilepsy (Crawford et al., 1987).
  • The efficacy and safety of ETC-1002 , a novel LDL-cholesterol–lowering therapy potentially involving pathways related to amino acid metabolism, were evaluated in patients with type 2 diabetes mellitus and hypercholesterolemia, showing significant reductions in LDL-cholesterol and improvement in inflammatory markers without worsening glycemic control (Gutierrez et al., 2014).

Safety And Hazards

Tris is classified as an irritant . It is recommended to use personal protective equipment and ensure adequate ventilation when handling Tris . It should not be released into the environment .

properties

IUPAC Name

2-amino-2-(hydroxymethyl)-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3/c1-5(2)3-7(8,4-9)6(10)11/h5,9H,3-4,8H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKFHHTGBNYQWFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CO)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10370029
Record name 2-amino-2-(hydroxymethyl)-4-methylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2-(hydroxymethyl)-4-methylpentanoic acid

CAS RN

7522-44-3
Record name 2-amino-2-(hydroxymethyl)-4-methylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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